2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorinated phenoxy group, a dioxidotetrahydrothiophenyl group, and a furan-2-ylmethyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step may involve the chlorination of 3-methylphenol to form 4-chloro-3-methylphenol, followed by its reaction with an appropriate halogenated compound to form the phenoxy intermediate.
Synthesis of the Dioxidotetrahydrothiophenyl Intermediate: This step involves the oxidation of tetrahydrothiophene to form the corresponding sulfone.
Coupling Reactions: The phenoxy intermediate and the dioxidotetrahydrothiophenyl intermediate are then coupled with a furan-2-ylmethylamine derivative under suitable conditions to form the final amide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.
Reduction: Reduction reactions may target the amide group, potentially converting it to an amine.
Substitution: The chlorinated phenoxy group may undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Materials Science:
Biology
Biological Activity: Investigation of its potential as a bioactive molecule, including antimicrobial or anticancer properties.
Medicine
Drug Development: Exploration of its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry
Industrial Processes: Use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide
- 2-(3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide
Uniqueness
The uniqueness of 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the chlorinated phenoxy group, in particular, may influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C19H22ClNO5S |
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Molecular Weight |
411.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C19H22ClNO5S/c1-13-10-16(5-6-18(13)20)26-14(2)19(22)21(11-17-4-3-8-25-17)15-7-9-27(23,24)12-15/h3-6,8,10,14-15H,7,9,11-12H2,1-2H3 |
InChI Key |
GBBRRTDDGCLIBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3)Cl |
Origin of Product |
United States |
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